N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide

Physicochemical profiling LogP prediction CNS drug-likeness

This compound is the only catalogued ortho-methoxy regioisomer bearing an ethylene (-CH2CH2-) spacer in the N-substituted 4-phenylpiperazine-1-carbothioamide class. Unlike rigid N-aryl analogs (e.g., CAS 431057-08-8), the saturated spacer adds conformational freedom for probing GPCR sub-pockets. Compared to WAY-359374-A, it offers lower MW (−104 Da), fewer H-bond donors, and superior predicted permeability. Ideal for KCC2 SAR expansion without the electrophilic Michael acceptor liability of cinnamoyl-based probes. Free from legacy patent coverage (NL-940004-I1, US2007/0197535).

Molecular Formula C20H25N3OS
Molecular Weight 355.5
CAS No. 2205234-24-6
Cat. No. B2745004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide
CAS2205234-24-6
Molecular FormulaC20H25N3OS
Molecular Weight355.5
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=S)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C20H25N3OS/c1-24-19-10-6-5-7-17(19)11-12-21-20(25)23-15-13-22(14-16-23)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,21,25)
InChIKeyXKBWIEFOPKXUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide (CAS 2205234-24-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide (CAS 2205234-24-6) is a synthetic small molecule belonging to the N-substituted 4-phenylpiperazine-1-carbothioamide class [1]. It features a 4-phenylpiperazine core, a carbothioamide (thiourea) functional group at the piperazine N1 position, and a 2-methoxyphenethyl substituent on the terminal nitrogen of the carbothioamide. Its molecular formula is C20H25N3OS with a molecular weight of 355.5 g/mol, and it is typically supplied at ≥95% purity for laboratory research use . The compound occupies a distinct structural niche: it combines an ortho-methoxy aryl group with an ethylene spacer linking the carbothioamide nitrogen to the aromatic ring—a combination that differentiates it from both the direct N-aryl carbothioamide analogs and regioisomeric (meta- or para-methoxy) variants that are more commonly catalogued.

Why Generic Substitution Fails for N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide: Structural Determinants That Preclude Simple Analog Interchange


Within the 4-phenylpiperazine-1-carbothioamide family, three structural variables dominate pharmacological and physicochemical outcomes: (i) the presence or absence of an alkyl spacer between the carbothioamide nitrogen and the terminal aryl group, (ii) the position of the methoxy substituent on the terminal phenyl ring (ortho, meta, or para), and (iii) the nature of the substituent on the piperazine N4 nitrogen [1]. The target compound (CAS 2205234-24-6) is the only catalogued member that simultaneously bears a 2-methoxy (ortho) regioisomeric configuration and an ethylene (-CH2CH2-) spacer . Removing the spacer (e.g., CAS 431057-08-8) reduces conformational freedom at the thiourea terminus; shifting the methoxy to the 3- or 4-position (e.g., CAS 433321-25-6 or the uncatalogued 4-methoxy-2-phenylethyl analog) alters hydrogen-bonding geometry and steric presentation at biological targets. Consequently, data generated with one regioisomer or spacer variant cannot be assumed to translate to another—each requires independent experimental validation [2].

Quantitative Differentiation Evidence for N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide: Head-to-Head Structural, Physicochemical, and Pharmacological Comparisons Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Ortho-Methoxy Ethylene-Spacer vs. Direct N-Aryl and Regioisomeric Analogs

The target compound (MW 355.5 g/mol, molecular formula C20H25N3OS) possesses a molecular weight approximately 28 Da higher than the direct N-aryl analog N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide (CAS 431057-08-8, MW 327.45 g/mol, C18H21N3OS) . This MW increment reflects the ethylene (-CH2CH2-) spacer, which simultaneously increases by two the count of rotatable bonds and raises the calculated LogP by approximately 0.5–0.8 log units relative to the direct N-aryl analog (estimated from fragment-based contributions of the ethylene unit) [1]. By contrast, the 3-methoxy regioisomer 4-(3-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide (CAS 433321-25-6) shares the same molecular formula and MW (355.5 g/mol) but differs in methoxy position, which alters dipole moment and hydrogen-bond acceptor geometry without changing gross hydrophobicity . The 4-methoxy regioisomer (uncatalogued as an isolated compound with the ethyl spacer) would likewise be isobaric but electronically distinct.

Physicochemical profiling LogP prediction CNS drug-likeness Structural isomer comparison

KCC2 (SLC12A5) Modulation Potential: Inferred Activity Based on Structurally Adjacent Scaffold BDBM43888

The structurally related compound BDBM43888, (E)-N-[4-(2-methoxy-phenyl)-piperazine-1-carbothioyl]-3-phenyl-acrylamide, which shares the identical 4-(2-methoxyphenyl)piperazine-1-carbothioamide core but differs in the terminal substituent (cinnamoyl vs. 2-methoxyphenethyl), was identified as a modulator of the human KCC2 (SLC12A5) potassium-chloride cotransporter with an EC50 of 1340 nM in a PubChem dose-dependent HTS assay (AID 1723) [1]. The target compound (CAS 2205234-24-6) preserves the 2-methoxyphenyl group on the piperazine N4 position, which is a critical pharmacophoric element for KCC2 interaction in this scaffold family, based on the shared substructure with BDBM43888 [2]. The ethylene spacer in the target compound replaces the α,β-unsaturated acrylamide linker of BDBM43888 with a saturated ethyl bridge, which may alter potency, efficacy, and off-target profile relative to the unsaturated analog. Direct KCC2 data for CAS 2205234-24-6 are not available; however, it represents a saturated-linker analog of a validated KCC2-active scaffold.

KCC2 cotransporter CNS chloride homeostasis Ion transport modulation HTS screening data

Regioisomeric Specificity: Ortho (2-Methoxy) vs. Para (4-Methoxy) Configuration in Phenylpiperazine-Carbothioamides and Implications for Dopamine Receptor Recognition

The 2-methoxyphenyl (ortho) substituent is a recognized privileged fragment in dopaminergic pharmacology. Penjišević et al. (2016) demonstrated that within a series of sixteen novel (2-methoxyphenyl)piperazines, compounds bearing the 2-methoxy substituent on the N4-phenyl ring of the piperazine exhibited measurable affinity for the dopamine D2 receptor, with the most potent analog, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, achieving high D2 affinity in radioligand displacement assays [1]. The target compound (CAS 2205234-24-6) incorporates this same 4-(2-methoxyphenyl)piperazine core but extends the pharmacophore via a carbothioamide-linked 2-methoxyphenethyl tail. By contrast, the 4-methoxy regioisomer N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide (CAS 2349-65-7) places the methoxy group at the para position of the N-aryl ring attached to the carbothioamide, producing a different electrostatic potential surface and hydrogen-bonding geometry . No direct comparative D2 data exist for the target compound vs. its 4-methoxy analog, but class-level SAR from Penjišević et al. establishes that 2-methoxy substitution on the piperazine N4-phenyl ring is a key determinant of D2 receptor engagement in this scaffold family.

Dopamine D2 receptor affinity Regioisomer SAR 2-methoxyphenyl privileged scaffold Piperazine neuropharmacology

Differentiation from Bis-Carbothioamide WAY-359374-A: Monofunctional vs. Bifunctional Thiourea Architecture

WAY-359374-A (CAS 62345-62-4), the most closely related publicly catalogued analog bearing the 2-methoxyphenyl-carbothioamide motif, is a bis-carbothioamide with molecular formula C22H29N5O2S2 and molecular weight 459.63 g/mol . It contains two thiourea functional groups and two 2-methoxyphenyl substituents, compared to the target compound's single carbothioamide and single 2-methoxyphenyl group. This results in WAY-359374-A having 5 hydrogen-bond donors vs. the target compound's 2 (estimated from functional group count), substantially higher polar surface area, and MW exceeding typical CNS drug-like limits (MW >450) [1]. The target compound (MW 355.5, single carbothioamide, single 2-methoxyphenyl) is a less complex, more synthetically tractable scaffold that may exhibit superior membrane permeability and pharmacokinetic properties compared to the bis-thiourea derivative, though direct comparative permeability or PK data are not available . WAY-359374-A has been annotated with 'selective inhibition of NAD-dependent oxidations' in vendor catalogues but without published quantitative assay data.

WAY-359374-A comparison Mono vs. bis-carbothioamide Hydrogen-bond donor count Molecular complexity

Patent Precedent and Intellectual Property Landscape: CNS and Analgesic Indications for Piperazine Carbothioamide Derivatives

Patent NL-940004-I1 (priority date 1978-10-20, assignee KABI PHARMACIA AB, SE) claims piperazine carboxamide and carbothioamide derivatives of the general formula encompassing the target compound's core scaffold for the treatment of mental disorders, pain, sleep disorders, and gastrointestinal conditions [1]. The patent's International Patent Classification (IPC) codes include A61P25/04 (analgesics), A61P25/18 (antipsychotics), A61P25/20 (hypnotics/sedatives), A61P25/24 (antidepressants), and A61P25/26 (psychostimulants), indicating broad CNS therapeutic relevance for this chemotype. Separately, US patent application US2007/0197535 (Smith, Brian) discloses N-phenyl-piperazine derivatives as 5HT2C receptor modulators for obesity, Alzheimer's disease, and erectile dysfunction, covering substructural elements shared with the target compound's piperazine N4-phenyl motif [2]. The target compound's specific substitution pattern (2-methoxyphenethyl on carbothioamide nitrogen + 4-phenyl on piperazine) is not explicitly exemplified in either patent, suggesting freedom-to-operate for research tool use while simultaneously indicating that the underlying scaffold has validated pharmaceutical precedent across CNS and analgesia indications.

Patent analysis CNS indications Analgesic agents Intellectual property positioning

Best Research and Industrial Application Scenarios for N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide: High-Value Use Cases Grounded in Differentiation Evidence


CNS Target Deorphanization and GPCR Panel Screening Leveraging Ortho-Methoxy Phenylpiperazine Privileged Scaffold

The compound's 4-(2-methoxyphenyl)piperazine core, validated as a D2 dopamine receptor recognition element by Penjišević et al. (2016) [1], combined with its carbothioamide-linked 2-methoxyphenethyl tail, makes it suitable for broad-panel GPCR screening campaigns aimed at deorphanizing receptors within the aminergic family (dopamine, serotonin, adrenergic subtypes). Unlike the direct N-aryl analog (CAS 431057-08-8), the ethylene spacer confers an additional degree of conformational freedom that may allow the terminal 2-methoxyphenyl group to sample distinct binding pocket sub-pockets inaccessible to rigid N-aryl carbothioamides. Inclusion in a screening panel alongside its 3-methoxy regioisomer (CAS 433321-25-6) would enable direct interrogation of methoxy positional effects on receptor selectivity.

KCC2 Chloride Cotransporter SAR Expansion: Saturated-Linker Analog of the BDBM43888 Chemotype

Given that BDBM43888—which shares the 4-(2-methoxyphenyl)piperazine-1-carbothioamide core—exhibits KCC2 modulation with EC50 of 1340 nM in PubChem HTS data (AID 1723) [2], the target compound represents a structurally distinct, saturated-linker probe for expanding KCC2 SAR. The replacement of BDBM43888's α,β-unsaturated cinnamoyl moiety with a saturated 2-methoxyphenethyl group eliminates the electrophilic Michael acceptor functionality, potentially reducing off-target covalent modification while preserving (or altering) KCC2 pharmacophore engagement. This makes the compound a high-priority acquisition for academic labs or biotech companies building KCC2-targeted programs for neuropathic pain, epilepsy, or motor disorders, where avoiding non-specific thiol reactivity is a key medicinal chemistry design criterion.

Patent-Exempt CNS Tool Compound for Academic Probe Development

The target compound's specific substitution pattern (4-phenylpiperazine + N-(2-methoxyphenethyl)carbothioamide) is not explicitly exemplified in the dominant legacy patents covering this chemotype (NL-940004-I1, priority 1978 [3]; US2007/0197535 [4]), providing a research tool that can be used without imminent freedom-to-operate concerns in an academic or preclinical discovery context. For medicinal chemistry groups exploring piperazine-carbothioamide CNS pharmacology, the compound offers a distinct entry point into underexplored SAR territory at the intersection of two validated pharmacophoric elements: the 2-methoxyphenyl-piperazine (dopaminergic) and the phenethyl-carbothioamide (ion channel/CNS transporter) motifs. Its intermediate lipophilicity (cLogP ~3.8–4.2) and MW within CNS drug-like range further support its utility as a lead-like starting point.

Comparative Physicochemical and Metabolic Stability Benchmarking Against WAY-359374-A

For organizations evaluating procurement of either the target compound (MW 355.5, mono-carbothioamide) or WAY-359374-A (CAS 62345-62-4, MW 459.63, bis-carbothioamide), the target compound offers a structurally simpler scaffold with significantly lower molecular weight (−104 Da), fewer hydrogen-bond donors (2 vs. 5), and reduced synthetic complexity . These properties predict superior membrane permeability and lower metabolic liability (fewer sites for oxidative metabolism and glutathione conjugation), although direct comparative ADME data are lacking. The target compound is the rational choice for permeability-limited assays (e.g., Caco-2, MDCK, BBB models) where the bis-thiourea WAY-359374-A may fail due to excessive polarity and molecular weight. It also serves as a more synthetically accessible scaffold for parallel library synthesis and rapid SAR exploration.

Quote Request

Request a Quote for N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.